N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C20H17FN2O4S2 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. This process involved creating 2-pyridone derivatives, chromene derivatives, and other compounds through reactions that yielded products with promising antibacterial and antifungal activities (Darwish et al., 2014).
Microwave-Assisted Synthesis and Antimicrobial Activity
Another research demonstrated a microwave-assisted synthesis method for 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, starting from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide. The synthesized compounds showed significant antibacterial and antifungal activities, highlighting the method's efficiency and environmental friendliness (Raval et al., 2012).
Antimicrobial and Antiproliferative Agents
Research on N-ethyl-N-methylbenzenesulfonamide derivatives revealed the synthesis of various biologically active moieties, including thiazoles and chromenes, starting from specific sulfonamide compounds. These derivatives were evaluated for their cytotoxic activity against human cell lines and antimicrobial properties, with some compounds exhibiting potent cytotoxic activity and significant antimicrobial effects (Abd El-Gilil, 2019).
Antimicrobial Polyurethane Coating Application
A study on coumarin-thiazole derivatives highlighted their capability to impart antimicrobial properties when incorporated into polymers. The specific derivative synthesized in this study exhibited good antimicrobial effects against various microorganisms when incorporated into a polyurethane varnish, suggesting potential applications in antimicrobial coatings (El‐Wahab et al., 2014).
Oxidative Cross Coupling for C–S Bond Formation
The synthesis of various 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives was achieved through C–H bond activation using sodium sulfide and iodine as a catalyst, showcasing a metal-free oxidative coupling method for C–S bond formation. This process yielded thiazole-containing coumarin derivatives in good yields, highlighting a novel approach to constructing fused thiazole-containing coumarin derivatives (Belal & Khan, 2015).
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S2/c21-13-7-9-14(10-8-13)29(25,26)11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)27-12-17(19)28-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRDTHDUOUUMJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.